molecular formula C23H29FN2O3S2 B11349989 1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11349989
M. Wt: 464.6 g/mol
InChI Key: PNIBSPZWOTXTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H28FN2O3S2 This compound features a piperidine ring substituted with various functional groups, including a fluorophenyl group, a methanesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the substituents sequentially. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often include specific solvents, temperature controls, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29FN2O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S2/c1-18-6-8-19(9-7-18)16-30-15-12-25-23(27)20-10-13-26(14-11-20)31(28,29)17-21-4-2-3-5-22(21)24/h2-9,20H,10-17H2,1H3,(H,25,27)

InChI Key

PNIBSPZWOTXTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.